

Technical Guide: Physicochemical Properties of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethyl-3-hexene

Cat. No.: B097073

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Compositional Data of **3,4-Dimethyl-3-hexene**

This document provides a detailed summary of the molecular weight of **3,4-Dimethyl-3-hexene**, a compound of interest in organic synthesis and materials science. The data herein is derived from standard atomic weights as established by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Composition and Weight

3,4-Dimethyl-3-hexene is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.^[1] ^[2]^[3]^[4]^[5] Its structure consists of a six-carbon hexene backbone with a double bond at the third carbon, and two methyl group substituents at the third and fourth carbon positions.

The molecular weight is calculated based on the constituent elements and their standard atomic weights. The standard atomic weight of carbon is in the interval [12.0096, 12.0116], and for hydrogen, it is [1.00784, 1.00811].^[6] For conventional use, a value of 1.008 is often employed for hydrogen.^[7] The calculation is based on the sum of the atomic masses of all atoms in one molecule of the compound.

Data Summary Table

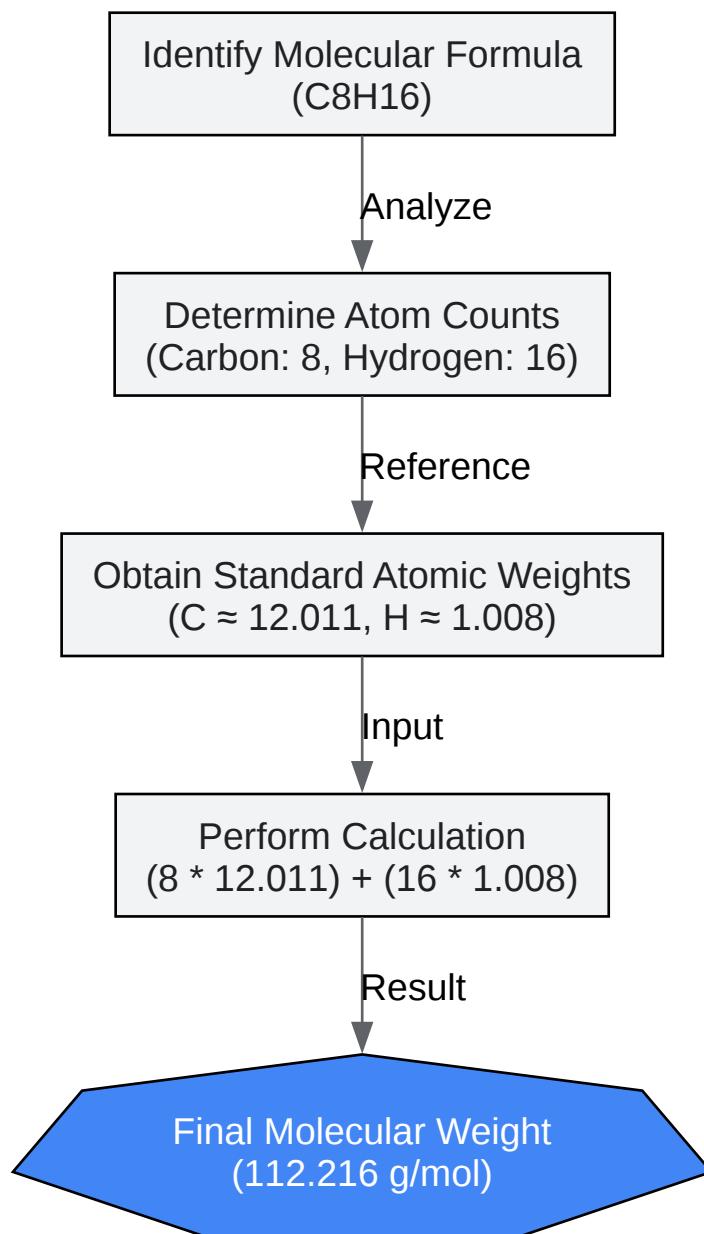
The following table outlines the atomic composition and resulting molecular weight of **3,4-Dimethyl-3-hexene**.

Constituent Element	Symbol	Atom Count	Standard Atomic Weight (Da)	Conventional Atomic Weight (Da)	Total Mass Contribution (Da)
Carbon	C	8	[12.0096, 12.0116][8]	12.011[9]	96.088
Hydrogen	H	16	[1.00784, 1.00811][10] [11]	1.008[7]	16.128
Total	24	Molecular Weight:	112.216		

Note: The final molecular weight is calculated using the conventional atomic weights for simplicity and common application. The calculated value of 112.216 g/mol is consistent with values found in chemical databases, which report figures such as 112.21 g/mol , 112.2126 g/mol , 112.215 g/mol , and 112.217 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The molecular weight presented in this guide is the theoretical molecular weight, derived computationally from the molecular formula and the standard atomic weights of its constituent elements. This value is fundamental for stoichiometric calculations in chemical synthesis and analysis.


Experimental determination of molecular weight for verification or in the context of a sample of unknown composition would typically involve mass spectrometry. A generalized protocol for such an experiment is as follows:

- **Sample Preparation:** A dilute solution of the **3,4-Dimethyl-3-hexene** sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common technique for volatile, non-polar compounds like alkenes.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- **Data Interpretation:** The peak corresponding to the intact molecular ion (M⁺) is identified. Its m/z value provides the experimentally determined molecular weight of the compound.

Logical Workflow for Calculation

The process for determining the theoretical molecular weight of a chemical compound is a sequential and logical workflow. This can be visualized as a simple flowchart, outlining the steps from initial identification to the final calculation.

[Click to download full resolution via product page](#)

Caption: Workflow for calculating theoretical molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-3,4-Dimethylhex-3-ene | C8H16 | CID 3034312 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]
- 3. 3-Hexene, 3,4-dimethyl- | SIELC Technologies [sielc.com]
- 4. lookchem.com [lookchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights
[ciaaw.org]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 9. byjus.com [byjus.com]
- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3,4-Dimethyl-3-hexene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097073#3-4-dimethyl-3-hexene-molecular-weight\]](https://www.benchchem.com/product/b097073#3-4-dimethyl-3-hexene-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com